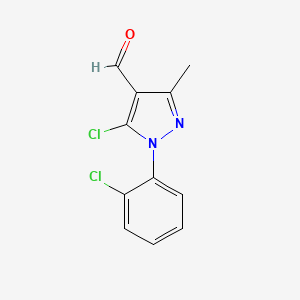

5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative synthesized via the Vilsmeier–Haack reaction, a method widely employed for chloroformylation of pyrazolone precursors . The compound features a 2-chlorophenyl group at the 1-position, a methyl group at the 3-position, and a reactive aldehyde at the 4-position of the pyrazole ring. This structure serves as a key intermediate in medicinal chemistry, particularly for synthesizing derivatives with antimicrobial, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name |

5-chloro-1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-8(6-16)11(13)15(14-7)10-5-3-2-4-9(10)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAKRJZCPWQSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Activity

Recent studies have shown that 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has significant antimicrobial properties. Evaluation of its Minimum Inhibitory Concentration (MIC) against various pathogens revealed promising results:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

These findings indicate its potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Further investigations are warranted to elucidate its mechanism of action.

Applications in Agrochemicals

In addition to its medicinal applications, 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is explored for use in agrochemicals:

- Pesticide Development : Its structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact.

- Herbicide Formulation : The compound's derivatives are being investigated for their potential as herbicides, targeting specific weed species without harming crops.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyrazole derivatives, including this compound:

- A study published in Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various pyrazole derivatives, highlighting the importance of halogen substitutions in enhancing biological activity .

- Another research article demonstrated the synthesis of novel pyrazole derivatives with improved antimicrobial properties, establishing a correlation between structural modifications and biological efficacy .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Functional Group Modifications

Sulfanyl Derivatives

Trifluoromethyl Derivatives

Physicochemical and Structural Comparisons

- Melting Points : The unsubstituted phenyl analog (5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, 5b) melts at 140–141°C, while substituents like chlorine or methoxy groups alter crystallinity and melting behavior .

- Conformational Analysis : Single-crystal X-ray studies () reveal that substituent positions influence dihedral angles between the pyrazole ring and aryl groups, affecting molecular packing and intermolecular interactions .

Biological Activity

5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique molecular structure, which includes a chloro group and a carbaldehyde functional group, contributing to its diverse biological properties.

Synthesis

The synthesis of 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, where precursor compounds undergo formylation to introduce the aldehyde group at the 4-position of the pyrazole ring. This method allows for the efficient production of the compound, which can then be utilized as an intermediate in the synthesis of more complex derivatives with enhanced biological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. In vitro evaluations have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives suggest strong antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. Compounds within this class have been shown to inhibit enzymes involved in inflammatory pathways. Specifically, some derivatives act as selective COX-2 inhibitors, demonstrating significant reductions in edema in experimental models. For example, certain pyrazole derivatives exhibited over 60% inhibition compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer properties of pyrazole derivatives are notable, with research indicating their effectiveness against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance cytotoxicity against cancer cells. In particular, compounds targeting specific pathways such as BRAF(V600E) have shown promise in inhibiting tumor growth .

The biological activity of 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with multiple molecular targets. This includes inhibition of key enzymes involved in inflammatory responses and bacterial resistance mechanisms. The presence of the chloro and aldehyde groups enhances its reactivity and interaction with biological macromolecules .

Case Studies

Several case studies illustrate the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against common pathogens and found that modifications at the 4-position significantly increased antimicrobial activity.

- Anti-inflammatory Effects : Research on a derivative similar to 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde demonstrated its ability to reduce inflammation markers in vitro by inhibiting COX enzymes.

- Cytotoxicity Against Cancer Cells : A comparative study on various pyrazole derivatives showed that those with halogen substitutions exhibited enhanced cytotoxic effects on breast cancer cell lines.

Q & A

Q. What are the established synthetic routes for 5-Chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is primarily synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(2-chlorophenyl)-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . A typical procedure involves refluxing the precursor in DMF/POCl₃ at 80–90°C for 4–6 hours, followed by neutralization with ice-cold sodium acetate. Yields range from 65% to 85%, depending on reaction scale and purification methods.

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer: Characterization involves:

- Spectroscopy : ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm; pyrazole C=O at δ 160–165 ppm) .

- X-ray crystallography : Confirms planar pyrazole ring geometry and intermolecular hydrogen bonding (e.g., C=O⋯H–N interactions) .

- Elemental analysis : Validates purity (C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are critical during handling?

Methodological Answer: The compound is an irritant (Risk Code R36/37/38). Recommended precautions:

- Use fume hoods to avoid inhalation of vapors/dust .

- Wear nitrile gloves, goggles, and lab coats.

- Store in a dry, cool environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Optimization strategies include:

- Temperature control : Lowering Knoevenagel condensation temperatures to 0°C reduces side reactions (e.g., aldol adducts), improving yields to ~68% .

- Catalyst screening : Substituting K₂CO₃ with Cs₂CO₃ in nucleophilic substitutions enhances reactivity with phenols (yield increase by 10–15%) .

- Purification : Column chromatography (hexane/ethyl acetate, 3:1) removes unreacted starting materials, critical for >95% purity .

Contradiction Note : Some studies report inconsistent yields (60–85%) under similar conditions, likely due to variations in DMF dryness or POCl₃ freshness .

Q. What computational approaches predict the compound’s reactivity in derivatization?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The aldehyde group (LUMO = −1.8 eV) is reactive toward amines/hydrazines .

- Molecular docking : Used to design hydrazide derivatives (e.g., anticonvulsant agents) by simulating binding to GABA receptors .

Q. How do structural modifications influence biological activity (e.g., anticonvulsant effects)?

Methodological Answer:

- Hydrazide derivatives : Synthesized via Schiff base formation with substituted hydrazides. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced activity in maximal electroshock (MES) models (ED₅₀ = 12–18 mg/kg) .

- SAR studies : The 2-chlorophenyl group at N1 is critical for blood-brain barrier penetration, while methyl at C3 improves metabolic stability .

Contradiction Note : Some derivatives exhibit lower activity despite favorable in silico predictions, highlighting the need for in vivo validation .

Q. What advanced analytical methods resolve crystallographic ambiguities?

Methodological Answer:

Q. How are contradictions in spectral data addressed across studies?

Methodological Answer: Discrepancies in NMR shifts (e.g., aldehyde proton δ 9.8–10.2 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.